Boc-Val-chloromethylketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

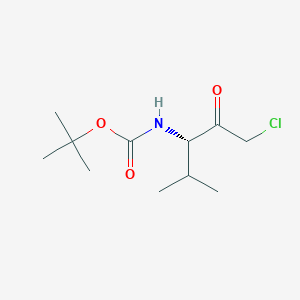

tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCFUDZWXVYJEF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552488 | |

| Record name | tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103542-47-8 | |

| Record name | tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Boc-Val-chloromethylketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Boc-Val-chloromethylketone (Boc-Val-CMK), a potent and irreversible inhibitor of serine proteases, with a primary focus on its interaction with human neutrophil elastase (HNE). This document details the molecular basis of its inhibitory activity, its effects on cellular signaling pathways, and provides relevant experimental protocols for its characterization.

Core Mechanism of Action: Irreversible Inhibition of Human Neutrophil Elastase

This compound belongs to the class of peptide chloromethyl ketone inhibitors, which are known to act as irreversible inhibitors of certain proteases. The valine residue in Boc-Val-CMK directs its specificity towards proteases that preferentially cleave peptide bonds C-terminal to small hydrophobic amino acids, with human neutrophil elastase (HNE) being a prime target.

The inhibitory mechanism proceeds through a two-step process. Initially, the inhibitor reversibly binds to the active site of the elastase, forming a non-covalent Michaelis-like complex. This is followed by an irreversible covalent modification of the enzyme's catalytic dyad. The chloromethyl ketone moiety acts as an alkylating agent, specifically targeting the active site histidine (His-57) and serine (Ser-195) residues. This alkylation results in the formation of a stable covalent bond, rendering the enzyme catalytically inactive.[1]

Quantitative Inhibition Data

| Inhibitor | Target Enzyme | Ki (M) | IC50 (µM) | Reference |

| MeOSuc-Ala-Ala-Pro-Val-CMK | Human Neutrophil Elastase | 7.4 x 10-7 | 1.25 | [2][3] |

| MeOSuc-Ala-Ala-Pro-Val-CMK | Porcine Pancreatic Elastase | Not Reported | ~1-5 mg of fiber-inhibitor formulation for chronic wound fluid elastase | [4] |

| BPTI (Lys15-Val, Pro13-Ile) | Human Leukocyte Elastase | 2.5 x 10-10 | Not Reported | [5] |

Impact on Cellular Signaling Pathways

The primary physiological role of human neutrophil elastase is in the degradation of foreign proteins and host tissues at sites of inflammation and infection. Dysregulated elastase activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). By irreversibly inhibiting elastase, Boc-Val-CMK can modulate several downstream signaling pathways.

Neutrophil elastase is known to stimulate the expression of mucin genes, such as MUC5AC and MUC1, in respiratory epithelial cells, leading to mucus hypersecretion.[6][7] The signaling cascade initiated by elastase involves the activation of protein kinase C (PKC), generation of reactive oxygen species (ROS), and subsequent activation of TNF-α converting enzyme (TACE), leading to the release of TNF-α. This, in turn, activates downstream pathways involving ERK1/2 and the transcription factor Sp1, ultimately upregulating mucin gene expression.[7] Inhibition of elastase by Boc-Val-CMK is expected to block this entire cascade at its origin.

Experimental Protocols

General Protocol for In Vitro Elastase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of Boc-Val-CMK against human neutrophil elastase using a chromogenic substrate.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound (or other peptide chloromethyl ketone inhibitor)

-

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) or similar chromogenic substrate

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve the elastase substrate in DMSO to a stock concentration of 10 mM. Further dilute in assay buffer to the desired working concentration (typically 0.1-1 mM).

-

Dissolve Boc-Val-CMK in DMSO to create a stock solution (e.g., 10 mM). Prepare a series of dilutions in assay buffer to achieve a range of final inhibitor concentrations.

-

Dilute HNE in assay buffer to a working concentration that gives a linear rate of substrate hydrolysis over the desired time course.

-

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

Assay Buffer

-

Inhibitor solution (or DMSO vehicle for control)

-

HNE solution

-

-

Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding and inactivation.

-

-

Initiate Reaction:

-

Add the substrate solution to each well to start the reaction.

-

-

Measure Activity:

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline released by substrate cleavage absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

For determining the inhibition constant (Ki) and the inactivation rate constant (k_inact), a more detailed kinetic analysis of the time-dependent inhibition is required.

-

Conclusion

This compound is a specific, irreversible inhibitor of human neutrophil elastase. Its mechanism of action involves the alkylation of the catalytic dyad in the enzyme's active site. By inhibiting elastase, Boc-Val-CMK can effectively block downstream signaling pathways that contribute to inflammation and mucus hypersecretion. The quantitative data for structurally similar compounds indicate that it is a potent inhibitor. The provided experimental protocol offers a foundation for researchers to further characterize the inhibitory properties of Boc-Val-CMK and explore its therapeutic potential in elastase-mediated diseases.

References

- 1. Structure of human neutrophil elastase in complex with a peptide chloromethyl ketone inhibitor at 1.84-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human pancreatic elastase 2 by peptide chloromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of elastase by a synthetic cotton-bound serine protease inhibitor: in vitro kinetics and inhibitor release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of human leukocyte and porcine pancreatic elastase by homologues of bovine pancreatic trypsin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutrophil elastase increases MUC5AC mRNA and protein expression in respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-Val-Chloromethylketone: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-chloromethylketone (Boc-Val-CMK) is a synthetic peptide derivative that belongs to the class of irreversible protease inhibitors. Structurally, it consists of the amino acid valine, which is N-terminally protected by a tert-butyloxycarbonyl (Boc) group, and features a chloromethylketone (CMK) reactive group at the C-terminus. This unique combination of a specificity-determining amino acid residue and a reactive "warhead" makes Boc-Val-CMK and related compounds valuable tools in the study of proteases, particularly cysteine and serine proteases. Their ability to covalently modify the active site of these enzymes leads to irreversible inhibition, allowing for the elucidation of protease function in various biological processes. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and effects on cellular signaling pathways of this compound, along with detailed experimental protocols for its characterization.

Chemical Properties and Structure

This compound is a white to off-white solid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-(tert-Butoxycarbonyl)-L-valyl-chloromethylketone | N/A |

| Synonyms | Boc-L-Val-CMK, Boc-Valine-chloromethyl ketone | [1][2] |

| CAS Number | 103542-47-8 | [1][2] |

| Molecular Formula | C11H20ClNO3 | [1][2] |

| Molecular Weight | 249.73 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 68-69 °C | [1] |

| Purity | ≥ 98% (HPLC) | [2] |

Structure:

The chemical structure of this compound consists of a central valine residue. The amino group of the valine is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis that is stable under a variety of conditions but can be removed under acidic conditions. The carboxyl group of the valine is modified to a chloromethylketone. This functional group is an electrophilic "warhead" that is susceptible to nucleophilic attack by amino acid residues in the active site of target proteases.

Mechanism of Action

This compound functions as an irreversible inhibitor of certain proteases, primarily cysteine and serine proteases. The mechanism of inhibition involves a two-step process:

-

Initial Binding: The inhibitor first binds to the active site of the protease in a non-covalent manner. The valine residue of Boc-Val-CMK interacts with the S1 subsite of the protease, which contributes to the specificity of the inhibition.

-

Irreversible Covalent Modification: Following initial binding, a nucleophilic residue in the active site of the protease, typically a cysteine thiol or a serine hydroxyl group, attacks the electrophilic carbon of the chloromethylketone. This results in the formation of a stable covalent bond and the displacement of the chlorine atom. This covalent modification of the active site renders the enzyme catalytically inactive.

Effects on Cellular Signaling Pathways

The biological effects of this compound are primarily mediated through its inhibition of specific proteases, which in turn can modulate various cellular signaling pathways. Key targets of peptide chloromethyl ketones include calpains and cathepsins, which are involved in a multitude of cellular processes, including apoptosis and inflammation.

Calpain Inhibition and Downstream Signaling

Calpains are a family of calcium-dependent cysteine proteases. Their overactivation is implicated in a variety of pathological conditions, including neurodegenerative diseases. Inhibition of calpain by compounds like Boc-Val-CMK can interfere with these processes.

One of the key roles of calpain is in the regulation of apoptosis, or programmed cell death. Calpain can cleave and activate pro-apoptotic proteins such as Bid, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. Furthermore, calpain activation has been linked to the cleavage of p35 to p25, a potent activator of cyclin-dependent kinase 5 (Cdk5). The Cdk5/p25 complex can then phosphorylate and inactivate the myocyte enhancer factor 2 (MEF2), a transcription factor that promotes neuronal survival. By inhibiting calpain, Boc-Val-CMK can potentially block these pro-apoptotic pathways.

Cathepsin Inhibition and its Consequences

Cathepsins are another class of proteases, primarily found in lysosomes, that can be inhibited by peptide chloromethyl ketones. Under certain stress conditions, lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol, where they can contribute to apoptotic cell death. For instance, cathepsin B has been shown to be a target of some tetrapeptide chloromethyl ketones, and its inhibition can be neuroprotective. The release of cathepsins can activate the mitochondrial apoptotic pathway through the cleavage of Bid.

Quantitative Data on Inhibitory Activity

| Inhibitor | Target Protease | Inhibition Parameter | Value |

| Z-Leu-Leu-Phe-CH2Cl | Calpain I & II | IC50 | Potent inhibitor |

| Z-Phe-Ala-CH2Cl | Cathepsin B | k_inact / K_i | High |

| Ac-YVAD-cmk | Cathepsin B | - | Effective inhibitor |

Note: This table provides contextual data for related compounds due to the lack of specific quantitative data for this compound in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound.

In Vitro Calpain Inhibition Assay (Fluorometric)

This protocol describes a method for determining the in vitro inhibitory activity of this compound against calpain using a fluorogenic substrate.

Materials:

-

Purified calpain-1 or calpain-2

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM β-mercaptoethanol)

-

Activation Buffer (Assay Buffer containing 10 mM CaCl2)

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

DMSO

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the inhibitor in Assay Buffer to achieve a range of final concentrations.

-

Dilute the purified calpain enzyme in Assay Buffer to the desired working concentration.

-

Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well microplate, add the desired volume of the diluted this compound solutions to the test wells.

-

Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the diluted calpain enzyme solution to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the Activation Buffer followed by the fluorogenic substrate to all wells.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

-

Data Analysis:

-

Calculate the rate of reaction (initial velocity) from the linear portion of the fluorescence versus time plot for each well.

-

Subtract the rate of the no-enzyme control from all other rates.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Cell-Based Cathepsin Activity Assay

This protocol describes a method for measuring the activity of cathepsins within cultured cells and the effect of this compound using a cell-permeable fluorogenic substrate.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

This compound

-

Cell-permeable fluorogenic cathepsin substrate (e.g., a substrate with an -AFC or -AMC fluorophore)

-

Phosphate-buffered saline (PBS)

-

Optional: A stimulus to induce lysosomal stress or apoptosis

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides).

-

Allow cells to adhere and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). Include a vehicle control.

-

Optional: Treat cells with a stimulus to induce cathepsin activity.

-

-

Substrate Loading and Incubation:

-

Remove the culture medium and wash the cells with PBS.

-

Add the cell-permeable fluorogenic cathepsin substrate, diluted in an appropriate buffer or medium according to the manufacturer's instructions.

-

Incubate the cells for a sufficient time to allow for substrate uptake and cleavage.

-

-

Measurement of Fluorescence:

-

Wash the cells with PBS to remove excess substrate.

-

Measure the intracellular fluorescence using a fluorescence microplate reader or visualize and capture images using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the fluorescence intensity for each condition.

-

Normalize the fluorescence signal to cell number or total protein concentration if necessary.

-

Calculate the percentage of cathepsin inhibition for each concentration of this compound compared to the vehicle-treated, stimulated cells.

-

Conclusion

This compound is a valuable research tool for studying the roles of cysteine and serine proteases in cellular physiology and pathology. Its ability to irreversibly inhibit enzymes like calpains and cathepsins provides a means to investigate their involvement in complex signaling pathways, particularly those related to apoptosis. The experimental protocols provided in this guide offer a framework for characterizing the inhibitory activity of Boc-Val-CMK and similar compounds, which is essential for the development of novel therapeutic agents targeting these important enzymes. Further research is warranted to determine the specific inhibitory constants of this compound against a broader range of proteases and to fully elucidate its effects on various cellular signaling networks.

References

Understanding the Function of Peptidyl Chloromethyl Ketones in Biochemistry: A Technical Guide with a Focus on Boc-L-Val-CMK

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peptidyl Chloromethyl Ketones

Peptidyl chloromethyl ketones (CMKs) are a class of irreversible inhibitors that target certain proteases, particularly cysteine and serine proteases. Their design incorporates a peptide sequence that mimics the natural substrate of the target enzyme, providing specificity, and a reactive chloromethyl ketone "warhead" that forms a covalent bond with a key active site residue, leading to irreversible inactivation.[1] This makes them powerful tools for studying the roles of specific proteases in complex biological processes like apoptosis.

Boc-L-Val-CMK is a specific peptidyl chloromethyl ketone. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group in peptide synthesis, and the "L-Val" (L-valine) residue provides a degree of specificity for proteases that recognize valine in their substrates. The chloromethyl ketone moiety is the reactive group responsible for the irreversible inhibition.

Mechanism of Action

The inhibitory action of peptidyl chloromethyl ketones is a two-step process:

-

Substrate Recognition and Binding: The peptide portion of the inhibitor (in this case, containing a valine residue) directs it to the active site of a specific protease. The inhibitor binds to the enzyme in a manner analogous to the natural substrate.

-

Irreversible Alkylation: Once bound, the electrophilic carbon of the chloromethyl ketone is positioned optimally for nucleophilic attack by a residue in the enzyme's active site. For cysteine proteases, such as caspases, this is the catalytic cysteine residue.[1] The attack results in the displacement of the chlorine atom and the formation of a stable, irreversible covalent thioether bond between the inhibitor and the enzyme.[1] This covalent modification permanently inactivates the protease.

Potential Biological Targets and Applications of Boc-L-Val-CMK

While specific data for Boc-L-Val-CMK is unavailable, we can infer its potential targets based on the substrate specificities of caspases, a family of cysteine proteases central to apoptosis.

Caspase Substrate Specificity

Caspases exhibit a strong preference for cleaving their substrates after an aspartic acid (Asp) residue at the P1 position. The specificity for different caspases is largely determined by the amino acid residues at the P4, P3, and P2 positions upstream of the cleavage site.

-

Initiator Caspases:

-

Executioner Caspases:

-

Caspase-3 and -7: Show a strong preference for an Aspartic acid residue at P4 (DEVD).[5]

-

Given that Boc-L-Val-CMK contains a valine residue, it is plausible that it could act as an inhibitor of caspase-8 or other proteases that have a similar substrate preference. Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway.

Applications in Apoptosis Research

Inhibitors like Boc-L-Val-CMK are valuable tools for:

-

Elucidating Apoptotic Pathways: By inhibiting specific caspases, researchers can determine their position and necessity in the signaling cascade.

-

Distinguishing Between Apoptosis and Necrosis: The use of caspase inhibitors can help to determine if cell death is occurring through the programmed, caspase-dependent pathway of apoptosis.

-

Therapeutic Development: Understanding the role of specific caspases in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions can aid in the development of targeted therapies.

Quantitative Data (Illustrative)

As no specific quantitative data for Boc-L-Val-CMK is available, the following table provides examples of inhibitory constants for other well-characterized peptidyl chloromethyl ketone and fluoromethyl ketone caspase inhibitors to illustrate the typical potency of this class of compounds.

| Inhibitor | Target Caspase(s) | IC50 / Ki | Reference(s) |

| Z-VAD-FMK | Pan-caspase | Varies by caspase (nM to low µM range) | [6] |

| Z-IETD-FMK | Caspase-8 | Potent inhibitor | [7] |

| Z-DEVD-FMK | Caspase-3 | Potent inhibitor | [7] |

| Ac-YVAD-CMK | Caspase-1-like | Potent inhibitor | |

| TLCK | Caspase-3, -6, -7 | 12.0 µM, 54.5 µM, 19.3 µM (IC50) | [8] |

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the function of a novel peptidyl chloromethyl ketone inhibitor like Boc-L-Val-CMK.

In Vitro Caspase Activity Assay (Fluorogenic Substrate)

This assay measures the ability of an inhibitor to block the activity of a purified, active caspase enzyme.

Materials:

-

Purified recombinant active caspase (e.g., caspase-8)

-

Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

Fluorogenic caspase substrate (e.g., Ac-IETD-AFC for caspase-8)

-

Boc-L-Val-CMK (or other inhibitor) dissolved in DMSO

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of Boc-L-Val-CMK in caspase assay buffer.

-

In a 96-well plate, add the purified active caspase to each well (except for the blank).

-

Add the different concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic caspase substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 400 nm, Em: 505 nm for AFC) over time.

-

Calculate the rate of substrate cleavage (slope of the fluorescence vs. time curve).

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of Apoptosis Markers in Cell Culture

This protocol is used to assess the effect of a caspase inhibitor on the downstream events of apoptosis in a cellular context.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., TNF-α plus cycloheximide for Jurkat cells)

-

Boc-L-Val-CMK (or other inhibitor) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to attach (if adherent). Pre-treat the cells with various concentrations of Boc-L-Val-CMK for 1-2 hours. Then, add the apoptosis-inducing agent and incubate for the desired time. Include appropriate controls (untreated, vehicle-treated, inducer only).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Analyze the band intensities to determine the levels of cleaved caspase-3 and cleaved PARP. Use β-actin as a loading control. A reduction in the levels of cleaved proteins in the inhibitor-treated samples indicates effective inhibition of apoptosis.

Visualizations

Signaling Pathway

Caption: Apoptotic signaling pathways and the hypothetical target of Boc-L-Val-CMK.

Experimental Workflow

Caption: General experimental workflow for evaluating a caspase inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

- 7. Apoptosis western blot guide | Abcam [abcam.com]

- 8. medchemexpress.com [medchemexpress.com]

Boc-Val-Chloromethylketone: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-Val-chloromethylketone (Boc-V-CMK) as a serine protease inhibitor. It covers its mechanism of action, potential targets, and detailed experimental protocols for its synthesis and application in research. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in enzyme kinetics, inhibitor screening, and drug discovery.

Introduction to this compound

This compound is a synthetic peptide derivative that belongs to the class of irreversible inhibitors known as peptidyl chloromethylketones. The structure consists of a valine amino acid residue protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and functionalized at the C-terminus with a chloromethylketone reactive group. This specific chemical arrangement allows Boc-V-CMK to target the active site of certain serine proteases, leading to their irreversible inactivation.

Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological and pathological processes, including blood coagulation, inflammation, immune response, and cancer progression. Consequently, inhibitors of these proteases are valuable tools for studying their biological functions and hold significant potential as therapeutic agents.

Mechanism of Action

The inhibitory activity of Boc-V-CMK is attributed to its chloromethylketone moiety, which acts as an electrophilic "warhead." The generally accepted mechanism of inhibition for chloromethylketones involves a two-step process within the enzyme's active site.

First, the peptide portion of the inhibitor (in this case, the valine residue) directs the molecule to the substrate-binding pocket of the target serine protease. The specificity of this interaction is determined by the preference of the protease for particular amino acid residues at its substrate cleavage site.

Following the initial binding, the catalytic serine residue in the active site of the protease performs a nucleophilic attack on the carbonyl carbon of the chloromethylketone. This is followed by a second nucleophilic attack from the active site histidine residue on the methylene carbon bearing the chlorine atom, resulting in the displacement of the chloride ion and the formation of a stable, covalent alkylated adduct with the histidine. This covalent modification of the catalytic dyad (serine and histidine) renders the enzyme permanently inactive.

Diagram: Mechanism of Serine Protease Inhibition by Boc-Val-CMK

Caption: Mechanism of irreversible inhibition of a serine protease by Boc-Val-CMK.

Target Proteases and Inhibitory Activity

While Boc-V-CMK is designed as a serine protease inhibitor, its precise target profile and inhibitory potency (IC50 and Ki values) are not extensively documented in publicly available literature. Generally, the valine residue suggests a potential for targeting proteases that recognize and cleave after small hydrophobic amino acids, such as elastase.

It is important to note that chloromethylketones can also inhibit other classes of proteases, notably cysteine proteases like caspases, through a similar alkylation mechanism targeting the active site cysteine residue. For instance, related compounds with different peptide sequences are well-characterized caspase inhibitors. Therefore, the specificity of Boc-V-CMK should be experimentally determined for each target of interest.

Table 1: Potential Serine Protease Targets for Boc-Val-CMK

| Protease Family | Specific Examples | Rationale for Potential Inhibition |

| Chymotrypsin-like | Chymotrypsin, Cathepsin G | Recognition of hydrophobic residues at the P1 position. |

| Elastase-like | Neutrophil Elastase, Pancreatic Elastase | Preference for small, aliphatic amino acids like Valine at the P1 position. |

| Trypsin-like | Trypsin, Thrombin | Less likely primary targets due to their preference for basic residues (Arg, Lys) at P1. |

| Caspases | Caspase-1, Caspase-3 | Potential off-target effects due to the reactivity of the chloromethylketone group with the active site cysteine. |

Note: The inhibitory activity and specificity of Boc-V-CMK against these proteases require experimental validation. The information provided is based on the general substrate preferences of the enzyme families.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Boc-V-CMK and for assays to evaluate its inhibitory activity.

Synthesis of this compound

The synthesis of peptidyl chloromethylketones can be achieved through a multi-step process. The following protocol is an adapted procedure based on established methods for similar compounds.

Diagram: Synthetic Workflow for Boc-Val-CMK

Target Enzyme Specificity of Boc-Val-Chloromethylketone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-chloromethylketone (Boc-Val-CMK) is a synthetic, cell-permeable peptide derivative that functions as an irreversible inhibitor of certain proteases. Its mechanism of action involves the chloromethylketone (CMK) moiety, which acts as a reactive "warhead." This functional group forms a covalent bond with the active site residue of the target enzyme, typically a cysteine or histidine, leading to its irreversible inactivation. The specificity of Boc-Val-CMK is primarily determined by the valine residue, which influences its recognition and binding to the active site of target proteases. This technical guide provides a comprehensive overview of the target enzyme specificity of Boc-Val-CMK, detailed experimental protocols for its characterization, and its role in elucidating cellular signaling pathways.

Target Enzyme Specificity

Primary Targets: Calpains

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The substrate specificity of calpains is not strictly defined by a single consensus sequence, but they often cleave proteins after small, hydrophobic amino acids. Given the valine residue, Boc-Val-CMK is predicted to be an effective inhibitor of calpains.

Potential Targets: Caspases

Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation. While the optimal recognition sequence for caspases varies, some caspases can cleave substrates with a valine residue at the P4 position. However, inhibitors with specificity at the P1 position, such as Boc-Val-CMK, may exhibit some cross-reactivity. For instance, the broad-spectrum caspase inhibitor Boc-Asp-CMK highlights that the amino acid residue is a key determinant of specificity[1].

Off-Target Effects

The reactive nature of the chloromethylketone group raises the possibility of off-target inhibition. While the peptide moiety provides a degree of selectivity, high concentrations of the inhibitor or prolonged exposure could lead to the inactivation of other proteases or even non-proteolytic enzymes with reactive nucleophiles in their active sites. For example, the chloromethylketone inhibitor AAPF(CMK) has been shown to target ATP-dependent helicases[]. Therefore, careful dose-response studies and the use of appropriate controls are crucial when interpreting experimental results.

Quantitative Data on Inhibitory Potency

Direct and comprehensive quantitative data (IC50 or Ki values) for this compound against a broad panel of proteases are not consistently reported in publicly available literature. However, data for analogous peptide chloromethylketone inhibitors can provide an indication of the potential potency and selectivity.

Table 1: Inhibitory Potency of Analogous Chloromethylketone Protease Inhibitors

| Inhibitor | Target Enzyme | Inhibition Constant | Reference |

| Calpain Inhibitor I (ALLN) | Calpain | IC50 = 0.09 μM | [3] |

| Boc-Asp-CMK | Pan-caspase | Induces cell death at micromolar concentrations | [1] |

| Ac-FLTD-CMK | Caspase-1 | IC50 = 46.7 nM | [4] |

| Ac-FLTD-CMK | Caspase-4 | IC50 = 1.49 μM | [4] |

| Ac-FLTD-CMK | Caspase-5 | IC50 = 329 nM | [4] |

| N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone | Neutrophil Elastase | Potent inhibitor |

Note: This table presents data for inhibitors structurally related to Boc-Val-CMK to provide a general understanding of the inhibitory potential of this class of compounds. The actual inhibitory constants for Boc-Val-CMK may vary.

Experimental Protocols

To determine the target enzyme specificity and inhibitory potency of Boc-Val-CMK, a combination of in vitro enzymatic assays and cell-based assays should be employed.

In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC50 value of Boc-Val-CMK against a purified protease.

Materials:

-

Purified target enzyme (e.g., Calpain-1, Caspase-3)

-

This compound

-

Fluorogenic peptide substrate specific for the target enzyme (e.g., Suc-Leu-Leu-Val-Tyr-AMC for calpain, Ac-DEVD-AFC for caspase-3)

-

Assay buffer (enzyme-specific)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of Boc-Val-CMK in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the Boc-Val-CMK stock solution in assay buffer to create a range of inhibitor concentrations.

-

In the wells of a 96-well plate, add the assay buffer, the diluted Boc-Val-CMK solutions, and the purified enzyme. Include controls with no inhibitor (vehicle control) and no enzyme (blank).

-

Incubate the plate at the optimal temperature for the enzyme for a predetermined time to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each concentration of Boc-Val-CMK relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Cell-Based Assay for Target Engagement

This protocol assesses the ability of Boc-Val-CMK to inhibit the activity of its target enzyme within a cellular context.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

This compound

-

Stimulus to induce target enzyme activity (e.g., calcium ionophore for calpain activation, etoposide for caspase activation)

-

Cell-permeable fluorogenic substrate for the target enzyme

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides).

-

Pre-treat the cells with various concentrations of Boc-Val-CMK for a specific duration. Include a vehicle-treated control.

-

Induce the activity of the target enzyme by adding the appropriate stimulus.

-

Load the cells with the cell-permeable fluorogenic substrate according to the manufacturer's instructions.

-

Incubate the cells to allow for substrate cleavage.

-

Measure the intracellular fluorescence using a fluorescence microscope or flow cytometer.

-

Quantify the fluorescence intensity and normalize it to cell number or a housekeeping protein.

-

Calculate the percentage of inhibition of enzyme activity at different concentrations of Boc-Val-CMK.

Signaling Pathways and Experimental Workflows

Calpain-Mediated Apoptotic Signaling Pathway

Calpains can be activated by elevated intracellular calcium levels and contribute to apoptosis through the cleavage of various cellular substrates, including cytoskeletal proteins and signaling molecules.

Caption: Calpain-mediated apoptotic signaling pathway and the inhibitory action of Boc-Val-CMK.

Caspase-Mediated Apoptotic Signaling Pathway

Caspases are central executioners of apoptosis, activated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Caspase-mediated apoptotic signaling pathways and the potential inhibitory action of Boc-Val-CMK.

Experimental Workflow for Determining Enzyme Specificity

A systematic approach is necessary to characterize the inhibitory profile of Boc-Val-CMK.

Caption: Experimental workflow for determining the enzyme specificity of Boc-Val-CMK.

Mechanism of Irreversible Inhibition

The chloromethylketone moiety of Boc-Val-CMK is key to its function as an irreversible inhibitor.

Caption: Mechanism of irreversible inhibition by this compound.

Conclusion

This compound is a valuable research tool for studying the roles of specific proteases, particularly calpains, in various cellular processes. Its irreversible mechanism of action makes it a potent inhibitor. However, the lack of comprehensive public data on its specificity necessitates careful experimental validation by researchers. The protocols and conceptual frameworks provided in this guide offer a solid foundation for the rigorous characterization and effective utilization of Boc-Val-CMK in scientific and drug development endeavors. Future studies focusing on a broad-panel screening of Boc-Val-CMK will be invaluable in further defining its precise target profile and potential therapeutic applications.

References

An In-depth Technical Guide to the Discovery and History of Chloromethyl Ketone Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and applications of chloromethyl ketone (CMK) inhibitors. From their initial development as affinity labels for studying protease active sites to their evolution as potent and specific enzyme inhibitors, CMKs have played a pivotal role in biochemistry and drug discovery. This document details their synthesis and characterization, presents quantitative data on their inhibitory activity against various proteases, and outlines key experimental protocols. Furthermore, it elucidates their impact on critical signaling pathways, such as NF-κB and apoptosis, supported by detailed diagrams. This guide serves as a valuable resource for researchers and professionals in the fields of enzymology, medicinal chemistry, and drug development, offering insights into the legacy and ongoing relevance of this important class of inhibitors.

Introduction: The Genesis of Affinity Labeling

The study of enzyme mechanisms and the development of specific inhibitors have been cornerstones of biochemical research. A significant breakthrough in this field was the advent of affinity labeling in the mid-20th century.[1] This technique utilizes a reactive molecule that structurally mimics the substrate of a target enzyme. This mimicry allows the molecule to bind specifically to the enzyme's active site, where a reactive "warhead" group then forms a covalent bond with a nearby amino acid residue, leading to irreversible inactivation.[1]

Peptidyl chloromethyl ketones (CMKs) emerged as a prominent class of affinity labels, ingeniously combining a peptide sequence for enzyme specificity with a reactive chloromethyl ketone moiety for irreversible inhibition.[1] The seminal moment in the history of CMK inhibitors was the development of tosyl-L-phenylalanine chloromethyl ketone (TPCK). TPCK was designed to target chymotrypsin, a serine protease with a preference for cleaving peptide bonds after aromatic amino acids like phenylalanine.[1] The success of TPCK in specifically inactivating chymotrypsin opened the floodgates for the rational design of a vast array of peptidyl CMKs targeting a wide spectrum of proteases, thereby enabling detailed investigations into their structure, function, and physiological roles.[1]

Mechanism of Action: A Two-Step Inactivation

The inhibitory action of peptidyl chloromethyl ketones is a precisely orchestrated two-step process:

-

Recognition and Binding: The peptide portion of the CMK inhibitor is designed to mimic the natural substrate of the target protease. This allows the inhibitor to be recognized by and bind to the enzyme's active site with high specificity. The amino acid sequence of the peptide is the primary determinant of the inhibitor's selectivity for a particular protease.[1]

-

Irreversible Alkylation: Once bound to the active site, the electrophilic chloromethyl ketone "warhead" is positioned in close proximity to a nucleophilic residue within the enzyme's catalytic machinery. For serine proteases like chymotrypsin, this is typically a histidine residue (e.g., His-57) in the catalytic triad.[1] In the case of cysteine proteases, the target is the active site cysteine thiol. The nucleophilic residue attacks the carbon of the chloromethyl group, displacing the chlorine atom and forming a stable, irreversible covalent bond. This alkylation event permanently inactivates the enzyme.

Quantitative Analysis of Inhibitor Potency

The efficacy of chloromethyl ketone inhibitors is quantified by various kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the rate of inactivation (kinact). Below are tables summarizing available quantitative data for various CMK inhibitors against different proteases.

Table 1: Inhibition of Serine Proteases by Chloromethyl Ketone Inhibitors

| Inhibitor | Protease | IC50 | Ki | k_inact/K_i (M⁻¹s⁻¹) | Reference |

| Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chymotrypsin | 5 µM | - | - | [2] |

| Tosyl-L-lysine chloromethyl ketone (TLCK) | Trypsin | - | - | - | [3] |

| Acetyl-phenylalanyl-lysine chloromethyl ketone | Trypsin | - | 5.9 x 10⁻³ M | - | |

| Methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone | Proteinase K | - | - | - |

Table 2: Inhibition of Cysteine Proteases by Chloromethyl Ketone Inhibitors

| Inhibitor | Protease | IC50 | k_inact/K_i (M⁻¹s⁻¹) | Reference |

| Leu-Leu-Phe-CH₂Cl | Calpain I | - | - | [4] |

| Leu-Leu-Phe-CH₂Cl | Calpain II | - | - | [4] |

| Leu-Leu-Tyr-CH₂Cl | Calpain I | - | - | [4] |

| Leu-Leu-Tyr-CH₂Cl | Calpain II | - | - | [4] |

| Leu-Leu-Lys-CH₂Cl | Calpain I | - | - | [4] |

| Leu-Leu-Lys-CH₂Cl | Calpain II | - | - | [4] |

| Z-Arg-Lys-AOMK | Cathepsin B (pH 7.2) | 20 nM | - | [5] |

| Z-Arg-Lys-AOMK | Cathepsin B (pH 4.6) | 1500 nM | - | [5] |

Table 3: Inhibition of Caspases by Chloromethyl Ketone Inhibitors

| Inhibitor | Protease | IC50 | Reference |

| N-alpha-Tosyl-Lys chloromethyl ketone hydrochloride (TLCK) | Caspase-3 | 12.0 µM | |

| N-alpha-Tosyl-Lys chloromethyl ketone hydrochloride (TLCK) | Caspase-6 | 54.5 µM | |

| N-alpha-Tosyl-Lys chloromethyl ketone hydrochloride (TLCK) | Caspase-7 | 19.3 µM | |

| Ac-Tyr-Val-Ala-Asp-chloromethyl ketone (Ac-YVAD-cmk) | Caspase-1 | Reduces activity to 3.4% of control | |

| Ac-Tyr-Val-Ala-Asp-chloromethyl ketone (Ac-YVAD-cmk) | Caspase-3 | Reduces activity to 13.2% of control |

Experimental Protocols

Synthesis of a Representative Peptidyl Chloromethyl Ketone: Z-Gly-Leu-Phe-chloromethyl ketone

This protocol describes a general method for the synthesis of a tripeptidyl chloromethyl ketone.

Step 1: Synthesis of the Diazomethyl Ketone Precursor

-

Peptide Coupling: Couple N-benzyloxycarbonyl-glycine (Z-Gly-OH) to L-leucine methyl ester using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Saponification: Hydrolyze the resulting dipeptide methyl ester (Z-Gly-Leu-OMe) to the corresponding carboxylic acid (Z-Gly-Leu-OH) using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

-

Second Peptide Coupling: Couple the dipeptide acid (Z-Gly-Leu-OH) to L-phenylalanine methyl ester to obtain the tripeptide methyl ester (Z-Gly-Leu-Phe-OMe).

-

Saponification: Hydrolyze the tripeptide methyl ester to the corresponding carboxylic acid (Z-Gly-Leu-Phe-OH).

-

Activation: Activate the C-terminus of the tripeptide by converting it to a mixed anhydride or an activated ester. For the mixed anhydride method, react Z-Gly-Leu-Phe-OH with isobutyl chloroformate in the presence of a base like N-methylmorpholine (NMM) at low temperature (-15°C).

-

Reaction with Diazomethane: Add a freshly prepared, ethereal solution of diazomethane to the activated tripeptide. The reaction is typically carried out at 0°C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Conversion to the Chloromethyl Ketone

-

Reaction with HCl: Dissolve the crude peptidyl diazomethyl ketone in an anhydrous solvent such as diethyl ether or ethyl acetate.

-

Cool the solution to 0°C and bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a suitable solvent (e.g., dioxane).

-

The reaction is usually rapid. Monitor the disappearance of the yellow color of the diazomethane and the starting material by TLC.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel chromatography.

Characterization of Peptidyl Chloromethyl Ketones

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should confirm the presence of all expected amino acid residues and the protecting group. The protons of the chloromethyl group typically appear as a singlet at around δ 4.0-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the peptide bonds and the ketone, as well as the carbon of the chloromethyl group.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized inhibitor. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Enzyme Inhibition Assay: Determination of k_inact and K_i

This protocol outlines a general method to determine the kinetic parameters of an irreversible inhibitor.

Materials:

-

Purified protease

-

Peptidyl chloromethyl ketone inhibitor

-

Chromogenic or fluorogenic substrate for the protease

-

Assay buffer (optimal pH and ionic strength for the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

Prepare a working solution of the protease in the assay buffer.

-

Prepare a working solution of the substrate in the assay buffer.

-

-

Assay:

-

To the wells of a microplate, add the assay buffer and the inhibitor at various concentrations.

-

Initiate the reaction by adding the protease to each well.

-

Monitor the progress of the reaction by measuring the absorbance or fluorescence of the product at regular time intervals.

-

Include a control reaction with no inhibitor.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the product concentration versus time. The initial velocity (v₀) will decrease over time as the enzyme is inactivated.

-

The observed rate of inactivation (k_obs) at each inhibitor concentration can be determined by fitting the progress curves to the following equation: [P] = (v₀/k_obs) * (1 - exp(-k_obs * t))

-

Plot the calculated k_obs values against the inhibitor concentration [I].

-

Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I])

-

Impact on Cellular Signaling Pathways

Chloromethyl ketone inhibitors have proven to be invaluable tools for dissecting complex cellular signaling pathways, often revealing off-target effects that have led to new areas of investigation.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the IκB kinase (IKK) complex. TPCK has been shown to be a potent inhibitor of NF-κB activation. Mechanistic studies have revealed that TPCK directly targets and alkylates specific cysteine residues on two key components of the pathway: Cys-179 of IKKβ and Cys-38 of the p65/RelA subunit of NF-κB.[4] Alkylation of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. Alkylation of p65/RelA directly inhibits its ability to bind to DNA.

Modulation of Apoptosis

Apoptosis, or programmed cell death, is a critical physiological process orchestrated by a family of cysteine proteases known as caspases. Chloromethyl ketone-based inhibitors have been instrumental in elucidating the roles of specific caspases in apoptotic pathways. For instance, Ac-YVAD-cmk, a specific inhibitor of caspase-1, has been shown to reduce apoptosis.[5] Interestingly, studies have also revealed that TPCK and TLCK, originally designed as serine protease inhibitors, are also potent inhibitors of executioner caspases like caspase-3, -6, and -7. This highlights the potential for off-target effects and the need for careful inhibitor design and characterization.

Experimental Workflow: Assessing Inhibitor Specificity

Determining the specificity of a chloromethyl ketone inhibitor is crucial to ensure that its observed biological effects are due to the inhibition of the intended target and not off-target interactions. A systematic workflow for assessing inhibitor specificity is outlined below.

Conclusion and Future Perspectives

Chloromethyl ketone inhibitors have an enduring legacy in the fields of enzymology and drug discovery. From their origins as simple affinity labels, they have evolved into sophisticated tools for probing enzyme mechanisms and for validating proteases as therapeutic targets. Their irreversible nature, once a potential liability due to off-target effects, is now being harnessed in the development of covalent drugs with prolonged duration of action.

While newer generations of protease inhibitors with different reactive warheads have been developed, the fundamental principles established through the study of CMKs continue to guide modern drug design. The detailed understanding of their mechanism of action, the established synthetic routes, and the wealth of data on their biological activities ensure that chloromethyl ketone inhibitors will remain a valuable part of the researcher's toolkit for the foreseeable future. Future work will likely focus on improving the selectivity of CMK inhibitors and exploring their potential in targeted covalent therapies for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Inactivation of calpain I and calpain II by specificity-oriented tripeptidyl chloromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutral pH-Selective Inhibition of Cytosolic Cathepsin B: A Novel Drug Targeting Strategy for Traumatic Brain Injury and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Boc-Val-Chloromethylketone: A Technical Guide for Researchers

Introduction

Boc-Val-chloromethylketone, a synthetic peptide derivative, serves as a valuable tool for researchers in the fields of biochemistry, cell biology, and drug discovery. As an irreversible inhibitor of certain proteases, it allows for the investigation of specific enzymatic pathways and their roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols for its use, and its potential applications in studying cellular signaling pathways.

Chemical Identity and Properties

Synonyms:

-

(S)-tert-Butyl (1-chloro-4-methyl-2-oxopentan-3-yl)carbamate

-

Carbamic acid, [3-chloro-1-(1-methylethyl)-2-oxopropyl]-, 1,1-dimethylethyl ester, (S)-[2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C11H20ClNO3 |

| Molecular Weight | 249.73 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% (HPLC) |

| Storage | Store at 0-8°C |

Mechanism of Action

This compound belongs to the class of irreversible peptidyl chloromethylketone inhibitors. Its mechanism of action involves the covalent modification of the active site of target proteases, primarily cysteine and serine proteases. The valine residue provides a degree of specificity for the enzyme's substrate-binding pocket. The electrophilic chloromethylketone moiety then reacts with a nucleophilic residue in the enzyme's active site, typically a cysteine thiol or a serine hydroxyl group. This reaction forms a stable covalent bond, leading to the irreversible inactivation of the enzyme.

Figure 2: Irreversible inhibition mechanism of this compound.

Potential Applications in Research

Due to its inhibitory activity against certain proteases, this compound is a valuable tool for studying various cellular processes, including:

-

Apoptosis: Cysteine proteases, such as caspases and calpains, are key mediators of programmed cell death. By inhibiting these enzymes, this compound can be used to investigate the molecular mechanisms of apoptosis.

-

Inflammation: Serine proteases play a role in inflammatory signaling pathways. The use of inhibitors like this compound can help elucidate the function of these proteases in inflammatory responses.

-

Drug Development: As a protease inhibitor, this compound can serve as a lead compound or a research tool in the development of therapeutic agents for diseases where protease activity is dysregulated, such as cancer and neurodegenerative disorders.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound against calpains and caspases. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Calpain Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the activity of purified calpain enzyme.

Materials:

-

Purified calpain-1 or calpain-2

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 1 mM DTT)

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

In the microplate wells, add the diluted inhibitor solutions. Include a vehicle control (DMSO in Assay Buffer).

-

Add the purified calpain enzyme to each well (except for a no-enzyme control).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Figure 3: Workflow for in vitro calpain inhibition assay.

In Vitro Caspase-3 Inhibition Assay (Colorimetric)

This assay determines the inhibitory effect of this compound on the activity of caspase-3.

Materials:

-

Purified active caspase-3

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% glycerol, 2 mM DTT)

-

Colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

In the microplate wells, add the diluted inhibitor solutions. Include a vehicle control.

-

Add the purified caspase-3 enzyme to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

Data Analysis:

-

Subtract the absorbance of a blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway Involvement

By inhibiting key proteases, this compound can be utilized to dissect complex signaling pathways.

Apoptosis Signaling Pathway

Calpains and caspases are central to the execution of apoptosis. Calpains can be activated by elevated intracellular calcium levels and can cleave various substrates, including pro-caspases, leading to their activation. Caspases, in turn, execute the apoptotic program by cleaving a multitude of cellular proteins. Inhibition of these proteases by this compound would be expected to block or attenuate apoptotic signaling.

Figure 4: Potential inhibition of the apoptotic pathway by this compound.

Conclusion

This compound is a potent and irreversible inhibitor of specific cysteine and serine proteases. Its well-defined chemical properties and mechanism of action make it an indispensable tool for researchers investigating the roles of these enzymes in cellular functions and disease. The experimental protocols provided in this guide offer a starting point for characterizing its inhibitory activity, and its application in studying signaling pathways like apoptosis highlights its utility in advancing our understanding of complex biological processes. As with any potent inhibitor, careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results.

References

Principle of covalent inhibition by Boc-Val-chloromethylketone

An In-depth Technical Guide on the Principle of Covalent Inhibition by Boc-Val-chloromethylketone

Introduction

Covalent inhibitors are a class of enzyme inhibitors that form a stable, covalent bond with their target protein. This mode of inhibition is often irreversible and can provide high potency and prolonged duration of action. This compound (Boc-Val-CMK) is a well-characterized example of a covalent inhibitor, primarily utilized in research settings to study the roles of specific proteases, particularly caspases, in cellular processes like apoptosis. This guide provides a detailed overview of its mechanism, quantitative inhibitory profile, and the experimental protocols used for its characterization.

Principle of Covalent Inhibition by Boc-Val-CMK

The inhibitory action of Boc-Val-CMK is a two-step process that involves initial binding to the enzyme's active site followed by an irreversible covalent modification. This mechanism is dictated by the two key moieties of the inhibitor: the peptide-like portion (Boc-Val) and the reactive chloromethylketone (CMK) warhead.

-

Recognition and Binding: The Boc-Val (tert-butyloxycarbonyl-valine) part of the inhibitor mimics the natural substrate of the target protease. This peptide sequence directs the inhibitor to the active site of specific proteases that recognize valine at the P1 position. This initial, non-covalent binding is reversible and is a critical determinant of the inhibitor's specificity.

-

Covalent Modification: Once positioned in the active site, the chloromethylketone group acts as an electrophilic "warhead." A nucleophilic residue in the enzyme's catalytic site, typically a cysteine or serine, attacks the carbon of the chloromethyl group. This results in the displacement of the chlorine atom and the formation of a stable, irreversible thioether or ether bond between the enzyme and the inhibitor. This covalent modification permanently inactivates the enzyme.

Caption: Mechanism of covalent inhibition by Boc-Val-CMK.

Quantitative Data on Inhibition

The efficacy of Boc-Val-CMK and other chloromethylketone inhibitors is typically quantified by their inhibition constants. For irreversible inhibitors, this is often expressed as the second-order rate constant k_inact/K_I, which reflects the overall efficiency of the inactivation process. IC50 values are also commonly reported, representing the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.

| Inhibitor | Target Enzyme | IC50 | k_inact / K_I (M⁻¹s⁻¹) | Reference |

| Boc-D-FMK | Caspase-1 | 6 µM | 1,700 | |

| Boc-D-FMK | Caspase-3 | 14 µM | 9,800 | |

| Boc-D-FMK | Caspase-8 | 12 µM | - | |

| Z-VAD-FMK | Pan-Caspase | ~200 nM | >10,000 | |

| Ac-LESD-CMK | Caspase-8 | 50 nM | - | |

| z-LEHD-FMK | Caspase-8 | 0.70 nM | - | |

| z-IETD-FMK | Caspase-8 | 350 nM | - | |

| Ac-LESD-CMK | Caspase-10 | 520 nM | - | |

| z-LEHD-FMK | Caspase-10 | 3.59 µM | - | |

| z-IETD-FMK | Caspase-10 | 5.76 µM | - | |

| VX-765 | Caspase-1 | 530 nM | - |

Note: Data for Boc-Val-CMK is often used interchangeably with similar peptide-CMK/FMK inhibitors in literature. The table includes related compounds to provide a broader context of potency for this class of inhibitors. FMK (fluoromethylketone) is a closely related warhead to CMK (chloromethylketone).

Experimental Protocols

Enzyme Kinetic Assay for Irreversible Inhibition

This protocol outlines the determination of k_inact and K_I for an irreversible inhibitor like Boc-Val-CMK.

Materials:

-

Purified target enzyme (e.g., Caspase-3)

-

Boc-Val-CMK inhibitor stock solution (in DMSO)

-

Fluorogenic substrate for the enzyme (e.g., Ac-DEVD-AMC for Caspase-3)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

96-well black microplate

-

Fluorometric plate reader

Methodology:

-

Enzyme Preparation: Dilute the purified enzyme to a final working concentration in pre-chilled assay buffer.

-

Inhibitor Dilution: Prepare a series of dilutions of Boc-Val-CMK in assay buffer. Include a DMSO-only control.

-

Pre-incubation: Mix the enzyme with each inhibitor concentration in the wells of the microplate. Incubate for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 37°C).

-

Reaction Initiation: After each pre-incubation time point, add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 360/460 nm for AMC).

-

Data Analysis:

-

For each inhibitor concentration and pre-incubation time, calculate the initial reaction velocity (rate of fluorescence increase).

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line is the apparent rate of inactivation (k_obs).

-

Plot the k_obs values against the corresponding inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]).

-

The maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I) can be determined from this plot. The overall potency is then expressed as k_inact / K_I.

-

Caption: Workflow for determining kinetic parameters of an irreversible inhibitor.

Western Blotting for Target Engagement

This protocol is used to visualize the covalent modification of a target protein in a complex mixture (e.g., cell lysate).

Materials:

-

Cells or tissue lysate treated with Boc-Val-CMK or vehicle (DMSO)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer apparatus (wet or semi-dry)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera or film)

Methodology:

-

Sample Preparation: Treat cells with various concentrations of Boc-Val-CMK for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6 to remove unbound secondary antibody.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal. A decrease in the band intensity corresponding to the target protein in the Boc-Val-CMK treated samples compared to the control indicates covalent modification and potential degradation or conformational change of the target.

Signaling Pathway Context: Apoptosis

Boc-Val-CMK and related compounds are potent inhibitors of caspases, the central executioners of apoptosis (programmed cell death). By inhibiting caspases, these compounds can block the apoptotic cascade.

The Apoptotic Pathway: Apoptosis can be initiated through two main pathways:

-

Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress (e.g., DNA damage), leading to the release of cytochrome c from the mitochondria. Cytochrome c binds to Apaf-1, which then activates the initiator Caspase-9 .

-

Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the recruitment of adapter proteins and the activation of the initiator Caspase-8 .

Both pathways converge on the activation of executioner caspases, primarily Caspase-3 , -6 , and -7 . These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Boc-Val-CMK, by covalently inhibiting these caspases, effectively halts the progression of apoptosis, making it a valuable tool for studying the roles of these proteases in cell death and other cellular processes.

Caption: Role of caspases in apoptosis and their inhibition by Boc-Val-CMK.

Conclusion

This compound is a powerful research tool that exemplifies the principles of targeted covalent inhibition. Its peptide-based specificity allows it to selectively target certain proteases, while the chloromethylketone warhead ensures their irreversible inactivation. Understanding its mechanism, quantitative inhibitory profile, and the experimental methods for its characterization is crucial for researchers in the fields of cell biology, biochemistry, and drug development who utilize this and similar compounds to probe the function of enzymes in complex biological systems.

A Comprehensive Technical Guide to Peptide Synthesis Utilizing Boc Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, has become a cornerstone of peptide and protein chemistry. It facilitates the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. This approach dramatically simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[1][2] Among the pioneering strategies in SPPS, the use of the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the α-amino group remains a robust and highly relevant methodology, particularly for the synthesis of complex or lengthy peptide sequences.[3][4]

This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and critical considerations for the successful execution of peptide synthesis using the Boc protection strategy.

Core Principles of Boc Solid-Phase Peptide Synthesis

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is founded on the principle of "graduated acid lability".[3][4] This involves the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. In contrast, more permanent protecting groups, typically benzyl-based, are used for the side chains of reactive amino acids. These side-chain protecting groups require a much stronger acid for their removal.[5][6]

The synthesis is a cyclical process, with each cycle extending the peptide chain by one amino acid. A typical synthesis cycle in Boc-SPPS consists of the following key steps:

-

Deprotection: Removal of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][7]

-